N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide
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Description
N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
A study highlighted the synthesis of compounds with the core structure similar to N-(3-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide, focusing on their antibacterial activities. The synthesized compounds showed significant activity against various strains of bacteria, including Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia, Enterococcus Feacalis, Pseudomonas aeriginosa, and Candida albicans. This suggests potential applications in developing new antibacterial agents (Osarumwense, 2022).
Computational and Structural Studies
Another research direction involves computational and structural studies of compounds structurally related to N-(3-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide. These studies include synthesis, crystallography, and computational modeling, aiming to understand the molecular structure, bond lengths, and angles. Such research aids in designing drugs with enhanced activity and specificity, leveraging structural insights for medicinal chemistry applications (Bai et al., 2011).
Antituberculosis Activity
The antituberculosis activity of structurally similar compounds was explored, demonstrating potential therapeutic applications against tuberculosis. These compounds underwent in vitro testing, showcasing effective inhibition of tuberculosis bacteria. This research indicates the possibility of developing novel antituberculosis agents, contributing to the fight against this challenging infectious disease (Bai et al., 2011).
Fluorescence Emission Enhancement in Host–Guest Complexes
Research on the structural aspects of amide-containing isoquinoline derivatives related to N-(3-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide revealed their ability to form host–guest complexes with enhanced fluorescence emission. This property has implications for developing fluorescence-based sensors and probes, highlighting the versatility of such compounds in scientific research beyond therapeutic applications (Karmakar, Sarma, & Baruah, 2007).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-10-19(21-17-9-4-3-8-16(13)17)24-12-18(22)20-14-6-5-7-15(11-14)23-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUPCPAEFKWYDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.